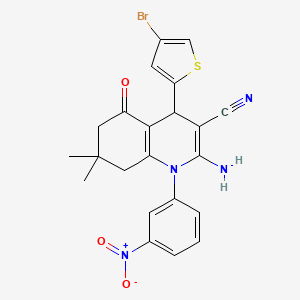

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

This compound belongs to the hexahydroquinoline family, characterized by a bicyclic framework with a conjugated enone system and multiple substituents modulating its electronic and steric properties. The core structure includes a 7,7-dimethyl group, which enhances rigidity, while the 4-(4-bromothiophen-2-yl) and 1-(3-nitrophenyl) substituents introduce electron-withdrawing effects. The 3-carbonitrile group further polarizes the molecule, influencing reactivity and solubility.

Properties

CAS No. |

311318-26-0 |

|---|---|

Molecular Formula |

C22H19BrN4O3S |

Molecular Weight |

499.4 g/mol |

IUPAC Name |

2-amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C22H19BrN4O3S/c1-22(2)8-16-20(17(28)9-22)19(18-6-12(23)11-31-18)15(10-24)21(25)26(16)13-4-3-5-14(7-13)27(29)30/h3-7,11,19H,8-9,25H2,1-2H3 |

InChI Key |

OTAPSMKMVLKGQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC(=CS4)Br)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of Functional Groups: The introduction of the amino, bromo, nitro, and carbonitrile groups can be achieved through various substitution reactions. For example, the bromothiophene moiety can be introduced via a bromination reaction, while the nitro group can be added through nitration.

Cyclization and Final Modifications: The final steps involve cyclization reactions to form the hexahydroquinoline ring system and any necessary modifications to introduce the remaining functional groups.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. For example, the bromine atom can be replaced with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. Researchers can study its effects on various biological systems to identify potential therapeutic applications.

Medicine: If the compound demonstrates significant biological activity, it could be developed into a pharmaceutical drug. Preclinical and clinical studies would be necessary to evaluate its safety and efficacy.

Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membrane integrity. Similarly, if it has anticancer properties, it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Br, CF₃) increase polarity and may enhance binding to biological targets via dipole interactions .

- Electron-donating groups (e.g., OCH₃, NMe₂) improve solubility in aqueous media and alter optoelectronic behavior .

Biological Activity

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 311318-26-0) is a complex organic compound known for its potential biological activities. The compound features a hexahydroquinoline core with various functional groups that enhance its reactivity and biological activity. This article reviews the compound's biological activities, including its anticancer properties and interactions with molecular targets.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 499.4 g/mol. The structural features include:

- Hexahydroquinoline core : Provides a scaffold for biological activity.

- Bromothiophene moiety : Enhances reactivity and potential interactions with biological targets.

- Nitrophenyl group : Contributes to the compound's overall biological profile.

The mechanism of action for this compound involves interactions with various molecular targets:

- Inhibition of enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- DNA interaction : Potential binding to DNA could lead to cytotoxic effects.

- Protein interactions : The presence of multiple functional groups allows for diverse interactions with proteins.

Anticancer Properties

Research indicates that compounds within the hexahydroquinoline class exhibit significant anticancer properties. The unique substitution pattern of this compound enhances its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 10.6 |

| A549 (Lung Cancer) | 12.8 |

Data derived from preliminary studies on similar compounds in the class.

Antibacterial Activity

While primarily noted for anticancer properties, preliminary data suggest potential antibacterial activity. Compounds structurally related to this one have shown efficacy against various bacterial strains.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 µM |

| Escherichia coli | 6.25 µM |

| Pseudomonas aeruginosa | 4.56 µM |

Data extrapolated from studies on related compounds.

Case Studies

- Case Study on Anticancer Activity : A study evaluating the effects of similar hexahydroquinoline derivatives demonstrated significant inhibition of cell growth in MCF-7 and HeLa cells, suggesting that the structural features contribute to enhanced anticancer activity.

- Antibacterial Evaluation : In vitro tests on derivatives indicated that modifications in the functional groups significantly affected antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.